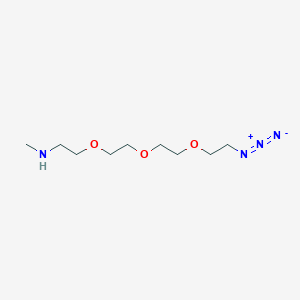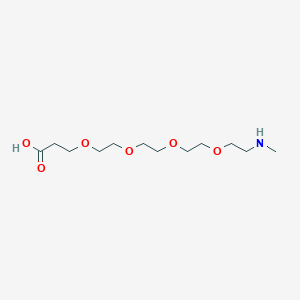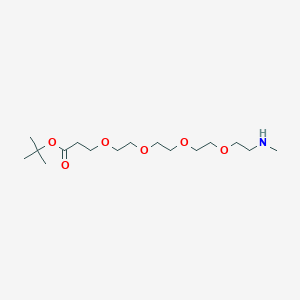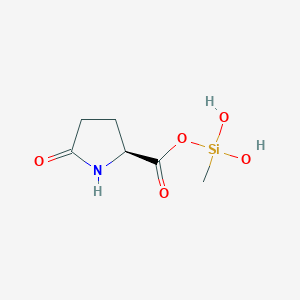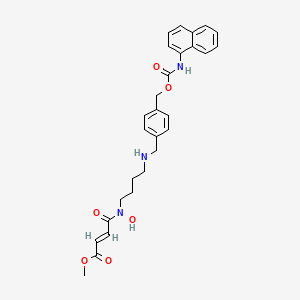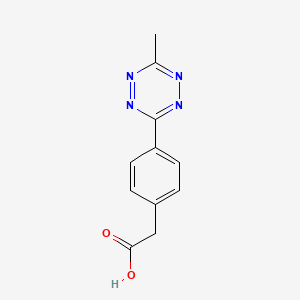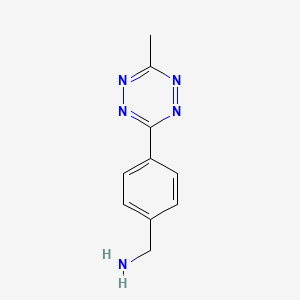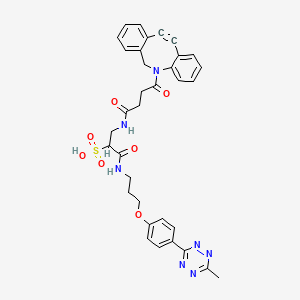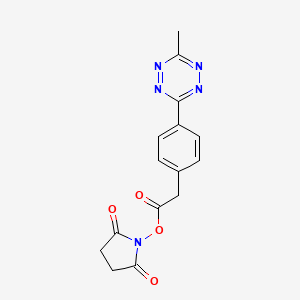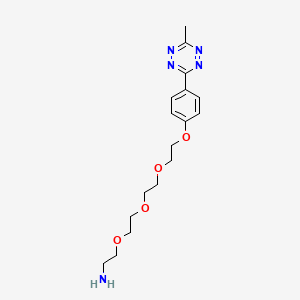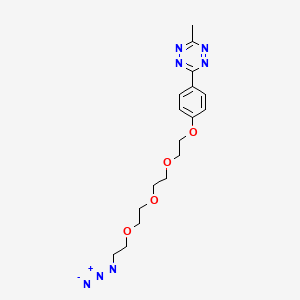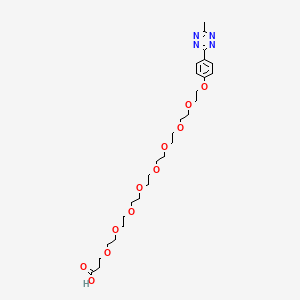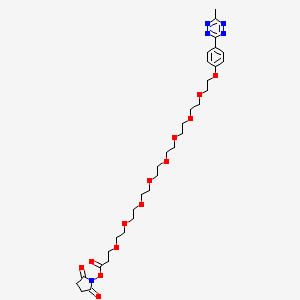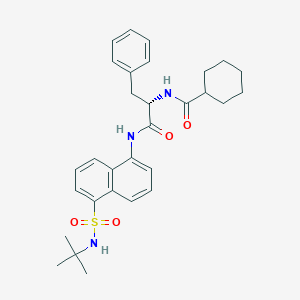
Mito-TRFS
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mito-TRFS is the first off-on probe for imaging the mitochondrial thioredoxin reductase (TrxR2) in live cells.
Applications De Recherche Scientifique
1. Parkinson's Disease Research
Mito-TRFS has been utilized as a probe for imaging mitochondrial thioredoxin reductase (TrxR2) in live cells. This application is significant in the study of Parkinson's disease (PD). Using Mito-TRFS staining, researchers have been able to observe a drastic decline in TrxR2 activity in a cellular model of PD, providing insights into the mechanistic link between TrxR2 dysfunction and the etiology of PD (Liu et al., 2016).
2. Cancer Research
In cancer research, Mito-TRFS-like techniques are applied in various studies. For instance, the Models in Translational Oncology (MiTO) database, a comprehensive platform for sharing data on preclinical cancer models, indirectly aligns with the concept of Mito-TRFS in terms of utilizing molecular probes and targeted research in oncology (Galuschka et al., 2017).
3. Toxicogenomics
The MIT Toxicogenomics Research Program focuses on the effects of DNA-damaging environmental toxins, which correlates with the application of probes like Mito-TRFS in assessing cellular responses to toxic substances (Eubanks, 2005).
4. Heat-Flux Research
Adaptation of MIT's ACQ code for data reduction from heat flux gauges, though not directly related to Mito-TRFS, shows the applicability of similar analytical tools in engineering and scientific research, including mitochondrial studies (Weaver et al., 1994).
5. Molecular Imaging
Molecular probes like Mito-TRFS are pivotal in visualizing mitochondrial activities. For example, the development of Mito-Naph, a probe to visualize mitochondrial thioredoxin (Trx) activity, demonstrates the growing importance of such probes in molecular imaging and diagnostics (Lee et al., 2012).
Propriétés
Numéro CAS |
1859102-62-7 |
|---|---|
Nom du produit |
Mito-TRFS |
Formule moléculaire |
C38H34IN2O5PS2 |
Poids moléculaire |
820.7 |
Nom IUPAC |
(2-(2-(6-((((1,2-Dithiolan-4-yl)oxy)carbonyl)amino)-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethoxy)ethyl)triphenylphosphonium iodide |
InChI |
InChI=1S/C38H33N2O5PS2.HI/c41-36-32-18-10-17-31-34(39-38(43)45-27-25-47-48-26-27)20-19-33(35(31)32)37(42)40(36)21-22-44-23-24-46(28-11-4-1-5-12-28,29-13-6-2-7-14-29)30-15-8-3-9-16-30;/h1-20,27H,21-26H2;1H |
Clé InChI |
UKWAKZCQJRRDFN-UHFFFAOYSA-N |
SMILES |
O=C(C1=CC=C(NC(OC2CSSC2)=O)C3=CC=CC4=C13)N(CCOCC[P+](C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C4=O.[I-] |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
MitoTRFS; Mito TRFS; Mito-TRFS |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



